

Solubility profile of Methyl 1H-pyrazole-4-carboxylate hydrochloride in various solvents.

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Compound of Interest

Compound Name: *Methyl 1H-pyrazole-4-carboxylate hydrochloride*

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Solubility Profile of Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Methyl 1H-pyrazole-4-carboxylate hydrochloride**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. This guide is intended to equip researchers and scientists in drug development with the necessary protocols to generate reliable and reproducible solubility data.

Introduction to Methyl 1H-pyrazole-4-carboxylate Hydrochloride

Methyl 1H-pyrazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The hydrochloride salt form is often synthesized to improve the compound's stability and aqueous solubility, which are critical parameters for its potential therapeutic applications. A thorough understanding of its solubility in different solvent systems is fundamental for formulation development, pharmacokinetic studies, and various in vitro and in vivo assays.

While specific solubility data for **Methyl 1H-pyrazole-4-carboxylate hydrochloride** is not readily available, it is known that pyrazole derivatives, in general, exhibit a range of solubilities depending on their substitution patterns and the nature of the solvent. For instance, the parent compound, 1H-pyrazole, has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone[1]. The presence of the hydrochloride salt is expected to enhance solubility in polar and aqueous media.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **Methyl 1H-pyrazole-4-carboxylate hydrochloride** in a range of solvents has not been published. Researchers are encouraged to determine this experimentally using the protocols outlined in this guide. The following table is provided as a template for presenting experimentally determined solubility data.

Solvent System	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method of Determination
Water	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method
Phosphate-Buffered Saline (pH 7.4)	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method
0.1 N Hydrochloric Acid (pH 1.2)	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method
Methanol	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method
Ethanol	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method
Acetone	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method
Acetonitrile	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method
Dimethyl Sulfoxide (DMSO)	25	Data to be determined	Data to be determined	e.g., Shake-Flask Method

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered a gold standard for its reliability[2].

Materials and Equipment

- **Methyl 1H-pyrazole-4-carboxylate hydrochloride (solid)**

- Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, ethanol)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- pH meter

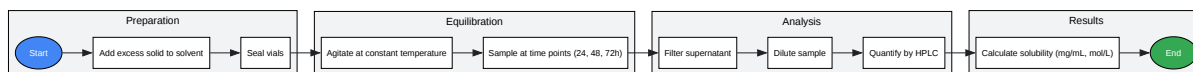
Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Methyl 1H-pyrazole-4-carboxylate hydrochloride** to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau^[3].

- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter to remove any undissolved particles.
 - Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of **Methyl 1H-pyrazole-4-carboxylate hydrochloride**.
 - Prepare a calibration curve using standard solutions of the compound of known concentrations.
 - Calculate the original concentration of the dissolved compound in the saturated solution by accounting for the dilution factor.
- Data Reporting:
 - Express the solubility in mg/mL and mol/L.
 - For buffered solutions, measure and report the final pH of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Methyl 1H-pyrazole-4-carboxylate hydrochloride**.



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Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While direct quantitative solubility data for **Methyl 1H-pyrazole-4-carboxylate hydrochloride** is not currently available in the public domain, this technical guide provides a comprehensive and standardized protocol for its experimental determination. By following the outlined shake-flask method, researchers can generate accurate and reliable solubility profiles in various solvents, which is a critical step in the preclinical and formulation development of this compound. The provided templates and workflow diagrams are intended to facilitate a systematic and well-documented approach to these essential physicochemical characterizations.

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